6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone
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Overview
Description
6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Styryl Group Introduction: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with a halogenated pyridazinone.
Trifluoromethylbenzyl Group Addition: This step might involve a Friedel-Crafts alkylation or a similar reaction to attach the trifluoromethylbenzyl group to the pyridazinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the styryl or benzyl groups.
Reduction: Reduction reactions could target the pyridazinone ring or the styryl group.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery, particularly for its potential biological activities.
Industry: Use in the synthesis of materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, pyridazinone derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group might enhance the compound’s binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
2-Styryl-3(2H)-pyridazinone: Lacks the trifluoromethylbenzyl group.
6-Styryl-2-benzyl-3(2H)-pyridazinone: Similar structure but without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethylbenzyl group in 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone might confer unique properties such as increased lipophilicity, metabolic stability, or specific biological activity compared to its analogs.
Properties
IUPAC Name |
6-[(E)-2-phenylethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O/c21-20(22,23)17-8-4-7-16(13-17)14-25-19(26)12-11-18(24-25)10-9-15-5-2-1-3-6-15/h1-13H,14H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGHKIONPSKYMD-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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